molecular formula C16H21N3O B2365194 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide CAS No. 1235166-29-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide

Cat. No.: B2365194
CAS No.: 1235166-29-6
M. Wt: 271.364
InChI Key: XYEUGDFAMNHINJ-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide” is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole-bearing compounds, including “this compound”, can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “this compound” contains total 31 bond(s); 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 Pyrazole(s) .

Scientific Research Applications

Polymerization Initiator

Mono- and binuclear chiral N,N,O-scorpionate zinc alkyls derived from bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands, including those related to the pyrazole family, have been synthesized and utilized as efficient single-component initiators for the ring-opening polymerization (ROP) of rac-lactide. These zinc complexes facilitate the production of polylactic acid (PLA) materials with low molecular weights, showcasing the compound's utility in polymer chemistry. The dinuclear trisalkyls demonstrated higher activity compared to their mononuclear counterparts, suggesting a cooperative effect of the two metals in the polymerization process (Otero et al., 2017).

Antimicrobial Activity

Novel Schiff bases derived from aminophenazone and related to the pyrazole moiety have been synthesized, characterized, and screened for their antibacterial activities. These compounds, particularly those incorporating the pyrazole structure, have shown moderate to good antibacterial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Asiri & Khan, 2010).

Luminescent Supramolecular Liquid Crystals

Compounds incorporating the 4-aryl-1H-pyrazole unit, similar in structure to the query compound, have been developed as supramolecular liquid crystals. These materials exhibit luminescent properties and can self-assemble into columnar mesophases due to hydrogen bonding. Such compounds offer a novel platform for the development of luminescent materials with potential applications in optoelectronics and displays (Moyano et al., 2013).

Antioxidant Properties

Pyrazole derivatives, including those structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide, have been explored for their antioxidant properties. The synthesis and structural elucidation of such compounds, followed by their evaluation for antioxidant activity, have shown promising results, indicating their potential as antioxidants (Naveen et al., 2021).

Coordination Chemistry

Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by hydrogen bonding and self-assembly processes, exhibit significant antioxidant activity, showcasing the versatility of pyrazole-based compounds in coordination chemistry and potential biomedical applications (Chkirate et al., 2019).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-5-6-12(2)15(9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEUGDFAMNHINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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